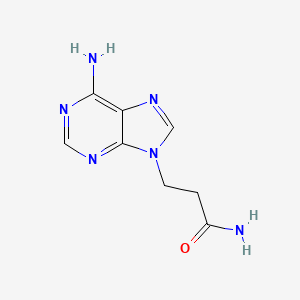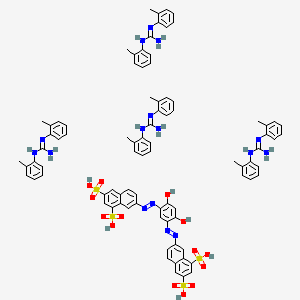
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
描述
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile: is a chemical compound with the molecular formula C8H5ClN4 It is a derivative of pyrazine, characterized by the presence of chlorine and ethyl groups attached to the pyrazine ring, along with two cyano groups at positions 2 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and ethylating agents. One common method includes the chlorination of 6-ethylpyrazine-2,3-dicarbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide at temperatures ranging from 25-100°C.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas at room temperature.
Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures (50-100°C).
Major Products Formed
Substitution: Formation of 5-amino-6-ethylpyrazine-2,3-dicarbonitrile or 5-thio-6-ethylpyrazine-2,3-dicarbonitrile.
Reduction: Formation of 5-chloro-6-ethylpyrazine-2,3-diamine.
Oxidation: Formation of 5-chloro-6-carboxypyrazine-2,3-dicarbonitrile.
科学研究应用
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of cyano groups and the pyrazine ring structure allows it to form hydrogen bonds and π-π interactions, which can modulate the activity of target molecules. The chlorine and ethyl groups may also influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution.
相似化合物的比较
Similar Compounds
- 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
- 5-Bromo-6-ethylpyrazine-2,3-dicarbonitrile
- 5-Chloro-6-ethylpyrazine-2-carbonitrile
Uniqueness
5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile is unique due to the specific combination of chlorine, ethyl, and cyano groups on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two cyano groups enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-chloro-6-ethylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-5-8(9)13-7(4-11)6(3-10)12-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDUYDPDUKPHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512673 | |
| Record name | 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-58-1 | |
| Record name | 5-Chloro-6-ethyl-2,3-pyrazinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72111-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)

![1-[(4-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B3371449.png)











